1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane is a unique organosilicon compound characterized by its complex structure, which includes multiple silicon atoms and an ethynyl group
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the disilanyl and ethynyl precursors.
Reaction Conditions: The key steps involve the coupling of the ethynyl group with the disilanyl moiety under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity, including the use of specialized reactors and purification techniques.
Analyse Chemischer Reaktionen
1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium complexes.
Major Products: The major products depend on the specific reaction conditions but often include silanol, silane, and substituted ethynyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, although specific pathways depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane can be compared with other organosilicon compounds:
Similar Compounds: Examples include tetramethyldisilane and pentamethyldisilanyl derivatives.
Uniqueness: The presence of the ethynyl group and the specific arrangement of silicon atoms make it unique, offering distinct reactivity and applications compared to other similar compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Eigenschaften
CAS-Nummer |
63247-96-1 |
---|---|
Molekularformel |
C14H34Si4 |
Molekulargewicht |
314.76 g/mol |
IUPAC-Name |
3-[dimethyl(trimethylsilyl)silyl]propyl-[ethynyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C14H34Si4/c1-11-16(5,6)18(9,10)14-12-13-17(7,8)15(2,3)4/h1H,12-14H2,2-10H3 |
InChI-Schlüssel |
RQFSFEKXUSDUBA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)CCC[Si](C)(C)[Si](C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.